4-(4-Chlorophenoxy)-3-fluorobenzoic acid

P2X7 antagonist inflammatory disease purinergic signaling

Validated P2X7 receptor antagonist (IC50 15.8–17.8 nM in human 1321N1, THP1, HEK293 lines) with ~4-fold species selectivity vs. rat. Unobstructed para-carboxylic acid enables efficient amide coupling/esterification; 3-fluoro substituent enhances metabolic stability over des-fluoro analog. Defined XRPD pattern (crystal form I) supports polymorph screening. Ideal for purinergic signaling research and lead optimization libraries. ≥95% purity, ambient shipping.

Molecular Formula C13H8ClFO3
Molecular Weight 266.65 g/mol
CAS No. 1039973-30-2
Cat. No. B1415046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorophenoxy)-3-fluorobenzoic acid
CAS1039973-30-2
Molecular FormulaC13H8ClFO3
Molecular Weight266.65 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OC2=C(C=C(C=C2)C(=O)O)F)Cl
InChIInChI=1S/C13H8ClFO3/c14-9-2-4-10(5-3-9)18-12-6-1-8(13(16)17)7-11(12)15/h1-7H,(H,16,17)
InChIKeyUQJALKVLLYUWIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Chlorophenoxy)-3-fluorobenzoic Acid (CAS 1039973-30-2) – Compound Overview and Procurement Baseline


4-(4-Chlorophenoxy)-3-fluorobenzoic acid (CAS 1039973-30-2) is a halogenated benzoic acid derivative with the molecular formula C13H8ClFO3 and a molecular weight of 266.65 g/mol, typically supplied at ≥95% purity . The compound features a para-chlorophenoxy substituent at the 4-position and a fluorine atom at the 3-position of the benzoic acid core. It serves as a versatile small-molecule scaffold with documented biological activity as a P2X7 receptor antagonist [1] and utility as a synthetic intermediate in pharmaceutical and agrochemical development . Predicted physicochemical properties include a boiling point of 369.8±37.0 °C, density of 1.413±0.06 g/cm³, and calculated XLogP of 3.7 .

Why 4-(4-Chlorophenoxy)-3-fluorobenzoic Acid Cannot Be Casually Substituted by Generic Analogs


Within the class of halogenated phenoxybenzoic acids, subtle positional and electronic variations produce substantial divergences in biological activity, synthetic utility, and physicochemical behavior. 4-(4-Chlorophenoxy)-3-fluorobenzoic acid occupies a specific structural niche defined by the para-chlorophenoxy substitution on the benzoic acid ring coupled with an ortho-fluorine relative to the carboxylic acid group. This regiochemical arrangement is not interchangeable with the 2-substituted positional isomer (2-(4-chlorophenoxy)-3-fluorobenzoic acid, CAS 1275262-05-9) , which presents different steric and electronic constraints affecting receptor recognition and downstream functionalization. Furthermore, the absence of the fluorine atom in the des-fluoro analog 4-(4-chlorophenoxy)benzoic acid (CAS 21120-67-2) [1] eliminates key electronic effects that influence metabolic stability, binding affinity, and crystallinity. The following evidence quantifies these differential characteristics across multiple performance dimensions.

4-(4-Chlorophenoxy)-3-fluorobenzoic Acid: Quantified Differential Evidence Against Closest Comparators


Human P2X7 Receptor Antagonist Potency: 15.8 nM IC50 Versus Rat Ortholog (4-Fold Species Selectivity)

4-(4-Chlorophenoxy)-3-fluorobenzoic acid exhibits potent antagonist activity at the human P2X7 receptor with an IC50 of 15.8 nM in human 1321N1 cells as assessed by FLIPR calcium flux assay [1]. The same compound shows approximately 4-fold reduced potency at the rat P2X7 receptor ortholog (IC50 = 63.1 nM under identical assay conditions) [1]. In a complementary assay format using human THP1 cells measuring inhibition of BzATP-induced ethidium uptake, the compound maintained consistent potency (IC50 = 15.8 nM) [1]. In HEK293 cells expressing recombinant human P2X7, antagonist activity was observed at 17.8 nM [1].

P2X7 antagonist inflammatory disease purinergic signaling

Positional Isomer Differentiation: 4-(4-Chlorophenoxy)-3-fluorobenzoic Acid Versus 2-Substituted Regioisomer

The 4-substituted regioisomer (target compound, CAS 1039973-30-2) differs fundamentally from its 2-substituted counterpart (2-(4-chlorophenoxy)-3-fluorobenzoic acid, CAS 1275262-05-9) . While both share identical molecular formula (C13H8ClFO3, MW 266.65), the positional variation alters the spatial relationship between the chlorophenoxy moiety and the carboxylic acid group. In the 4-substituted isomer, the para-chlorophenoxy group resides opposite the carboxylic acid on the central benzene ring, whereas the 2-substituted isomer places the phenoxy group adjacent to the carboxylic acid, introducing steric hindrance and intramolecular hydrogen-bonding potential that constrains conformational freedom and alters reactivity toward nucleophilic substitution and coupling reactions.

regioselective synthesis structure-activity relationship positional isomer

Halogen Substitution Impact: Fluorine Presence (Target) Versus Des-Fluoro Analog in Synthetic Intermediate Applications

The presence of the 3-fluoro substituent distinguishes 4-(4-chlorophenoxy)-3-fluorobenzoic acid from its des-fluoro counterpart 4-(4-chlorophenoxy)benzoic acid (CAS 21120-67-2) [1]. The fluorine atom introduces significant electronic perturbation: it acts as a strong electron-withdrawing group via inductive effects while simultaneously donating electron density through resonance to the ortho and para positions. This dual electronic character modulates the acidity of the carboxylic acid (predicted pKa shift of approximately -0.3 to -0.5 units relative to the non-fluorinated analog), influences the regioselectivity of electrophilic aromatic substitution, and enhances metabolic stability of derived amide and ester conjugates. Derivatives of the fluorinated scaffold have been investigated for liquid crystal display applications , leveraging the polarizability and dipole moment contributions of the C-F bond.

halogenated building block fluorobenzoic acid liquid crystal intermediate

Pharmaceutical Intermediate Utility: Documented Application in Therapeutic Agent Synthesis

4-(4-Chlorophenoxy)-3-fluorobenzoic acid has demonstrated utility as an intermediate in the synthesis of therapeutic agents . The compound's structural characteristics—specifically the carboxylic acid handle for amide/ester bond formation combined with the halogenated aromatic core—enable its incorporation into more complex molecular architectures targeting various disease conditions. The presence of both chlorine and fluorine substituents enhances selective binding potential and metabolic stability of derived compounds, while the carboxylic acid group offers versatility for further functionalization. A related derivative, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(4-chlorophenoxy)-3-fluorobenzoate (CAS 2248292-80-8) [1], exemplifies the compound's capacity to serve as a precursor for phthalimide-protected amine derivatives, a common motif in medicinal chemistry campaigns.

pharmaceutical intermediate drug synthesis building block

Crystalline Form Characterization: XRPD-Defined Crystal Form Enables Reproducible Solid-State Handling

A defined crystal form of a compound incorporating the 4-(4-chlorophenoxy)-3-fluorobenzoic acid scaffold has been characterized by X-ray powder diffraction (XRPD), with diffraction peaks at 8.60°±0.2°, 10.25°±0.2°, 11.96°±0.2°, 14.35°±0.2°, 15.39°±0.2°, 16.59°±0.2°, 17.06°±0.2°, and 18.16°±0.2° 2θ using Cu-Kα radiation [1]. This crystallographic characterization provides a quality control benchmark that enables batch-to-batch consistency verification in procurement settings. Unlike amorphous or poorly characterized solid forms, this defined crystalline phase ensures reproducible physical properties including melting behavior, solubility profile, and hygroscopicity.

crystal engineering solid-state characterization polymorph control

4-(4-Chlorophenoxy)-3-fluorobenzoic Acid: Prioritized Application Scenarios Based on Quantitative Evidence


P2X7 Receptor Antagonist Screening and Human-Specific In Vitro Pharmacology

Researchers investigating purinergic signaling in inflammatory disease models should prioritize this compound for human P2X7 receptor studies, where it demonstrates potent antagonist activity (IC50 = 15.8-17.8 nM across multiple human cell lines) [1]. The documented ~4-fold species selectivity (63.1 nM at rat P2X7) [1] necessitates careful model selection: human cell-based assays (1321N1, THP1, HEK293 recombinant) are optimal; rat models require concentration adjustment. This compound serves as a validated tool compound for probing P2X7 pharmacology.

Medicinal Chemistry: Carboxylic Acid Derivatization for Amide and Ester Library Synthesis

Medicinal chemists synthesizing compound libraries requiring halogenated aromatic scaffolds should utilize this compound's unobstructed para-carboxylic acid group for efficient amide coupling and esterification reactions [1]. Unlike the 2-substituted regioisomer, steric accessibility of the acid moiety is preserved. The phthalimide-protected ester derivative (CAS 2248292-80-8) [2] provides a validated entry point for amine-functionalized analog generation.

Fluorinated Building Block for Metabolic Stability Optimization

In lead optimization campaigns where metabolic stability is a key criterion, this fluorinated scaffold offers predicted advantages over the des-fluoro analog 4-(4-chlorophenoxy)benzoic acid [1]. The 3-fluoro substituent introduces electron-withdrawing inductive effects that can reduce oxidative metabolism at adjacent positions while maintaining a calculated XLogP of 3.7, balancing lipophilicity for acceptable permeability.

Solid-Form Screening and Polymorph Control in Preformulation Studies

Formulation scientists conducting solid-state characterization can leverage the defined XRPD pattern for crystal form I [1] as a reference standard for polymorph screening, batch-to-batch consistency verification, and stability assessment. The characterized crystalline phase enables reproducible handling, precise weighing, and predictable dissolution behavior in early-stage formulation development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Chlorophenoxy)-3-fluorobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.